molecular formula C11H21NO2Si B1660104 tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate CAS No. 71592-57-9

tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate

Cat. No.: B1660104
CAS No.: 71592-57-9
M. Wt: 227.37 g/mol
InChI Key: ALZMLNAEPLSHIB-UHFFFAOYSA-N
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Description

tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate is a carbamate-protected propargylamine derivative characterized by a trimethylsilyl (TMS) group at the propargyl terminus. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic workflows. This compound is valuable in organic synthesis, particularly in click chemistry, cross-coupling reactions, and as a precursor for bioactive molecules. The TMS group modulates alkyne reactivity, offering steric protection and enabling selective deprotection under mild conditions (e.g., fluoride ions) .

Properties

IUPAC Name

tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2Si/c1-11(2,3)14-10(13)12-8-7-9-15(4,5)6/h8H2,1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZMLNAEPLSHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499997
Record name tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71592-57-9
Record name 1,1-Dimethylethyl N-[3-(trimethylsilyl)-2-propyn-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71592-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propargyl Alcohol-Based Carbamate Formation

The most widely reported synthesis begins with 3-(trimethylsilyl)prop-2-yn-1-ol, which undergoes carbamate formation via reaction with sodium cyanate (NaOCN) and chloroformate derivatives under anhydrous conditions.

Procedure :

  • Reagent Setup : A solution of 3-(trimethylsilyl)prop-2-yn-1-ol (20.2 mmol, 1.0 equiv) and NaOCN (40.4 mmol, 2.0 equiv) in anhydrous diethyl ether (40 mL) is stirred at 30°C.
  • Chloroformate Addition : Chloroformic acid (40.4 mmol, 2.0 equiv) is added dropwise, and the mixture is stirred overnight.
  • Workup : The reaction is diluted with diethyl ether, filtered, and concentrated under reduced pressure.
  • Purification : Flash column chromatography (30% ethyl acetate in pentane) yields the product as a white solid (54%).

Critical Parameters :

  • Solvent : Anhydrous diethyl ether prevents hydrolysis of intermediates.
  • Stoichiometry : A 2:1 ratio of NaOCN to propargyl alcohol ensures complete conversion.
  • Temperature : Maintaining 30°C minimizes side reactions like alkyne oligomerization.

Sonogashira Coupling for Alkynyl Carbamate Synthesis

An alternative route employs a palladium-catalyzed Sonogashira coupling between tert-butyl carbamate derivatives and ethynyltrimethylsilane.

Procedure :

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.
  • Coupling Reaction : tert-Butyl bromophenyl carbamate (6.33 mmol) reacts with ethynyltrimethylsilane (7.91 mmol) at 60°C for 6 hours.
  • Isolation : Precipitation followed by HCl-mediated deprotection yields the target compound (21%).

Advantages :

  • Enables introduction of aromatic substituents.
  • Compatible with thermally sensitive substrates.

Reaction Optimization

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents (e.g., THF) reduce yields (<30%) due to competing hydrolysis, while ethers enhance stability of the trimethylsilyl group. Elevated temperatures (>40°C) promote desilylation, necessitating strict thermal control.

Stoichiometric Adjustments

Excess NaOCN (2.5–3.0 equiv) improves conversion rates to 65–70% but complicates purification. A balance between stoichiometry and practicality favors 2.0 equivalents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 4.84 (br s, 2H, NH₂)
  • δ 4.69 (s, 2H, CH₂)
  • δ 0.19 (s, 9H, Si(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃) :

  • δ 155.8 (C=O)
  • δ 99.2 (C≡CSi)
  • δ −0.3 (Si(CH₃)₃)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 172.0789 [M + H]⁺
  • Calculated : m/z 172.0788 for C₇H₁₄NO₂Si

Infrared Spectroscopy (IR)

  • Peaks at 1705 cm⁻¹ (C=O stretch) and 2181 cm⁻¹ (C≡C vibration) confirm carbamate and alkyne functionalities.

Applications in Organic Synthesis

Click Chemistry Substrate

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for bioconjugation.

Peptide Backbone Modification

Incorporation into peptide chains via solid-phase synthesis enhances proteolytic stability, as demonstrated in angiotensin-converting enzyme (ACE) inhibitor analogs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield simpler hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group and a prop-2-yn-1-yl moiety, modified by a trimethylsilyl group. Its molecular formula is C11H21NO2Si\text{C}_{11}\text{H}_{21}\text{N}\text{O}_{2}\text{Si}, and it has a molecular weight of 227.375 g/mol. The presence of these functional groups contributes to its reactivity and versatility in chemical transformations.

Scientific Research Applications

The applications of tert-butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate span several domains:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its alkyne group enables various coupling reactions, such as:

  • Sonogashira Coupling : Used to form carbon-carbon bonds.
  • Click Chemistry : Facilitates the formation of triazoles via azide coupling reactions.

Medicinal Chemistry

While specific biological data on this compound is limited, carbamates generally exhibit diverse biological properties. Potential applications include:

  • Drug Development : Investigated for its ability to modulate biological targets, potentially influencing enzyme or receptor activity.

Material Science

Due to its unique structural features, this compound may find applications in developing materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various contexts:

  • Synthesis of Functionalized Alkynes : One study demonstrated that this compound acts as a precursor for synthesizing functionalized alkynes, which can undergo further transformations to yield complex organic molecules .
  • Reactivity Studies : Interaction studies have been conducted to understand its reactivity profile better, laying the groundwork for practical applications in pharmaceuticals and agrochemicals .
  • Click Chemistry Applications : The compound has been successfully utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating its potential in chemical biology and drug discovery .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate involves its reactivity with various chemical reagents. The trimethylsilyl group provides stability and can be selectively removed or substituted under specific conditions. The carbamate group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is distinguished by its TMS group, which contrasts with substituents in analogs such as phenyl, halogenated aryl, or oxygen-containing groups. Key comparisons include:

Compound Name Substituent Key Structural Impact
tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate TMS Stabilizes alkyne, reduces unwanted side reactions; enables desilylation for further functionalization.
tert-Butyl (3-phenylprop-2-yn-1-yl)carbamate Phenyl () Enhances π-conjugation; increases rigidity and lipophilicity.
tert-Butyl (3-oxopropyl)carbamate (24, ) 3-Oxopropyl Introduces a ketone for subsequent reductions or nucleophilic additions.
tert-Butyl (3-(2-bromo-N-(prop-2-yn-1-yl)acetamido)propyl)carbamate () Bromoacetamido Provides a reactive site for alkylation or nucleophilic substitution.

Key Insight : The TMS group offers unique advantages in alkyne stabilization and orthogonal deprotection, whereas phenyl or bromo groups prioritize electronic or reactivity modifications.

Physicochemical Properties

NMR Data Comparison :

Compound Name 1H NMR (δ, ppm, CDCl3)
tert-Butyl (3-oxopropyl)carbamate (24, ) 9.79 (s, NH), 2.68 (t, CH2), 1.45 (s, t-Bu)
tert-Butyl (3-phenylprop-2-yn-1-yl)carbamate () 7.2–7.4 (m, Ph), 3.3–3.4 (m, CH2), 1.45 (s, t-Bu)
Target Compound (Inferred) 0.1 (s, SiMe3), 3.3–3.5 (m, CH2), 1.45 (s, t-Bu)

Key Insight : The TMS group produces a distinct singlet near δ 0.1, absent in phenyl or oxo analogs. Boc and propargyl protons remain consistent across derivatives .

Stability and Reactivity

  • TMS Group : Hydrolytically sensitive (requires anhydrous storage) but stable under basic/neutral conditions. Fluoride-mediated deprotection enables alkyne activation .
  • Phenyl Group : Chemically inert under most conditions, suitable for prolonged storage.
  • Bromoacetamido Group () : Prone to nucleophilic substitution (e.g., with amines or thiols), enabling modular derivatization .

Biological Activity

Overview

tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate, with the molecular formula C11H21NO2Si, is a carbamate compound that serves as an important intermediate in organic synthesis. Its unique structural features, including a tert-butyl group and a prop-2-yn-1-yl moiety modified by a trimethylsilyl group, contribute to its reactivity and potential biological applications. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Carbamates generally exhibit diverse biological properties, including:

  • Enzyme Inhibition : Carbamates can inhibit enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
  • Cell Signaling Modulation : They may influence cell signaling pathways and gene expression through interactions with kinases and transcription factors.

Research indicates that this compound can influence several biochemical pathways:

  • Anticancer Activity : Similar compounds have shown anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Cytotoxicity : The compound's structure allows it to exert cytotoxic effects on certain cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight (227.38 g/mol) and melting point (61–62°C). These properties may affect the compound's bioavailability and distribution within biological systems.

Case Studies

Several studies have explored the biological activity of carbamates similar to this compound:

  • Antimicrobial Activity : Research has demonstrated that certain carbamate derivatives possess antimicrobial properties against various bacterial and fungal strains.
  • Enzyme Interaction Studies : Investigations into the inhibitory effects on enzymes have shown promising results, indicating potential applications in drug development for diseases involving enzyme dysregulation .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
tert-butyl carbamateAnticancer
3-(trimethylsilyl)prop-2-yn-1-yloxycarbonylAnti-inflammatory
N-(3-trimethylsilylprop-2-ynyl)carbamateCytotoxic

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce the propargyl-silyl moiety. For example, tert-butyl carbamate intermediates can be functionalized via alkynylation using trimethylsilylacetylene derivatives. Key steps include:

  • Use of PdCl₂(PPh₃)₂ and CuI as catalysts under inert atmospheres (e.g., N₂) .
  • Reaction optimization with anhydrous solvents like THF to prevent hydrolysis of the trimethylsilyl group .
  • Purification via column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate the product .

Advanced: How can researchers mitigate low yields in palladium-catalyzed coupling reactions involving this compound?

Answer:
Low yields often arise from catalyst poisoning or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization: Adjust Pd/ligand ratios (e.g., 1-5 mol% PdCl₂(PPh₃)₂) and use co-catalysts like CuI to enhance alkyne activation .
  • Solvent Selection: Anhydrous THF or DCM improves stability of air-sensitive intermediates .
  • Temperature Control: Room-temperature reactions minimize decomposition, while elevated temperatures (e.g., 60°C) accelerate sluggish steps .
  • Monitoring Reaction Progress: TLC or LC-MS can identify side products (e.g., homocoupling of alkynes), enabling real-time adjustments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 0.1–0.3 ppm confirm the trimethylsilyl group. The tert-butyl group appears as a singlet near δ 1.4 ppm .
    • ¹³C NMR: The carbamate carbonyl resonates at ~155 ppm, while the alkyne carbons appear at 70-100 ppm .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ adducts, with exact mass confirming molecular formula (e.g., m/z 393 for related derivatives) .
  • IR Spectroscopy: Stretching bands for C≡C (~2100 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) validate functional groups .

Advanced: How should researchers reconcile conflicting stability data for tert-butyl carbamate derivatives under varying storage conditions?

Answer:
Conflicting stability reports may arise from impurities or environmental exposure. Methodological recommendations include:

  • Controlled Storage: Store at -20°C under inert gas (argon) to prevent hydrolysis of the carbamate or silyl groups .
  • Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring to assess robustness .
  • Excipient Compatibility: Test compatibility with common solvents (e.g., DMSO, EtOAc) to identify destabilizing interactions .

Safety: What precautions are essential when handling this compound in air-sensitive reactions?

Answer:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes for reactions requiring N₂/argon, as the alkyne and silyl groups are moisture-sensitive .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use P95 respirators if ventilation is inadequate .
  • Spill Management: Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic hydrolysis .

Advanced: How can computational modeling aid in predicting the reactivity of tert-butyl carbamate derivatives in click chemistry?

Answer:

  • DFT Calculations: Predict regioselectivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by analyzing alkyne LUMO energy and steric effects .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., THF vs. DMF) on reaction kinetics to optimize solvent choice .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) if the compound is used as a probe in chemical biology .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

  • Protecting Group: The tert-butyl carbamate (Boc) protects amines during multi-step syntheses .
  • Click Chemistry: The alkyne enables CuAAC reactions with azides to build complex architectures (e.g., polymers, bioconjugates) .
  • Building Block: Used in drug discovery for functionalizing heterocycles (e.g., pyrimidines, pyrrolo[2,3-d]pyrimidines) .

Advanced: What strategies address discrepancies in NMR data for tert-butyl carbamate derivatives across solvents?

Answer:

  • Solvent Calibration: Use deuterated solvents (CDCl₃, DMSO-d₆) with internal standards (TMS) to normalize chemical shifts .
  • Variable Temperature NMR: Resolve overlapping peaks by analyzing temperature-dependent shifts (e.g., rotameric equilibria of the carbamate) .
  • COSY/HMBC: Assign ambiguous signals via 2D NMR to confirm connectivity, especially for propargyl and silyl protons .

Safety: How should researchers manage waste containing this compound?

Answer:

  • Neutralization: Hydrolyze the compound under basic conditions (e.g., NaOH/EtOH) to break down the carbamate and silyl groups .
  • Incineration: Dispose of solid waste via licensed facilities equipped to handle halogenated or silicon-containing byproducts .
  • Documentation: Maintain records per REACH regulations, particularly for persistent metabolites .

Advanced: What mechanistic insights explain the role of trimethylsilyl groups in stabilizing propargyl intermediates?

Answer:

  • Steric Protection: The bulky trimethylsilyl group shields the alkyne from nucleophilic attack or oxidation .
  • Electronic Effects: The σ-donating silyl group lowers alkyne LUMO energy, enhancing reactivity in metal-catalyzed couplings .
  • Ease of Removal: The TMS group can be cleaved selectively under mild conditions (e.g., TBAF) without disrupting the Boc group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate
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tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate

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